molecular formula C6H4F3NO2S B1306060 2,3,4-Trifluorobenzenesulfonamide CAS No. 518070-13-8

2,3,4-Trifluorobenzenesulfonamide

Cat. No. B1306060
CAS RN: 518070-13-8
M. Wt: 211.16 g/mol
InChI Key: CDJWMINTCGWSAW-UHFFFAOYSA-N
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Description

2,3,4-Trifluorobenzenesulfonamide is a fluorinated benzenesulfonamide compound that has been studied for its potential as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic implications in various diseases, including glaucoma, epilepsy, and cancer .

Synthesis Analysis

The synthesis of fluorinated benzenesulfonamides, including 2,3,4-trifluorobenzenesulfonamide, typically involves the use of click chemistry approaches starting from azido-substituted sulfonamides and alkynes . This method allows for the incorporation of various substituents such as aryl, alkyl, cycloalkyl, and amino-/hydroxy-/halogenoalkyl moieties, which can influence the inhibitory potency and selectivity of the compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can be analyzed using experimental techniques such as FT-IR and FT-Raman spectroscopy, as well as computational methods like density functional theory (DFT) . These analyses provide insights into the molecular conformation, vibrational modes, and the effects of substituents like the nitro group on the characteristic bands in the spectra .

Chemical Reactions Analysis

Benzenesulfonamides, including the trifluorinated variants, can undergo various chemical reactions. For instance, the phosphorus atoms in a bis(dimesitylphosphino)benzene derivative can be oxidized and methylated to yield bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives . These reactions are indicative of the versatility of benzenesulfonamide derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides can be deduced from their molecular structures and the nature of their substituents. For example, the crystal structure of 2,4,6-triisopropylbenzenesulfonamide revealed that the molecules are linked by N-H...O hydrogen bonds into two-dimensional sheets, which is a common feature that can influence the compound's solubility and stability . Additionally, the types of hydrogen bonding and the strength of intermolecular self-associates in benzenesulfonamide derivatives can be studied using IR spectroscopy and quantum chemistry methods, providing insights into their behavior in the crystal and in solution .

Mechanism of Action

While the specific mechanism of action for 2,3,4-Trifluorobenzenesulfonamide is not provided, sulfonamides are known to inhibit the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The safety information available indicates that 2,3,4-Trifluorobenzenesulfonamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2,3,4-trifluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJWMINTCGWSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380920
Record name 2,3,4-trifluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluorobenzenesulfonamide

CAS RN

518070-13-8
Record name 2,3,4-trifluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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